molecular formula C20H19NO4 B14496947 2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one CAS No. 64258-31-7

2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B14496947
CAS No.: 64258-31-7
M. Wt: 337.4 g/mol
InChI Key: UKDCMWKACPSHOW-UHFFFAOYSA-N
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Description

2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazinone core with a diethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it could modulate various biochemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one apart is its benzoxazinone core combined with the diethoxyphenyl group

Properties

CAS No.

64258-31-7

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)ethenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C20H19NO4/c1-3-23-17-11-9-14(13-18(17)24-4-2)10-12-19-21-16-8-6-5-7-15(16)20(22)25-19/h5-13H,3-4H2,1-2H3

InChI Key

UKDCMWKACPSHOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2)OCC

Origin of Product

United States

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